2-Benzoyl-3-phenyl-1,4-naphthoquinone

Description

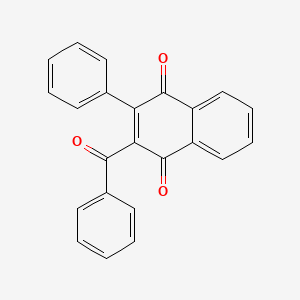

2-Benzoyl-3-phenyl-1,4-naphthoquinone is a synthetic 1,4-naphthoquinone derivative featuring a benzoyl group at position 2 and a phenyl group at position 3 of the naphthoquinone core. The 1,4-naphthoquinone scaffold is well-known for redox activity, enabling interactions with biological targets such as enzymes, DNA, and reactive oxygen species (ROS) . The benzoyl and phenyl substituents likely enhance lipophilicity, which may influence bioavailability and membrane permeability compared to polar derivatives (e.g., hydroxy or amino-substituted naphthoquinones).

Properties

CAS No. |

1473-31-0 |

|---|---|

Molecular Formula |

C23H14O3 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-benzoyl-3-phenylnaphthalene-1,4-dione |

InChI |

InChI=1S/C23H14O3/c24-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)22(25)17-13-7-8-14-18(17)23(20)26/h1-14H |

InChI Key |

CGQOKKARJMHAJG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Position 2 Substitutions

- 2-Amino-1,4-naphthoquinone: Derivatives with amino groups at position 2 exhibit potent cytotoxic effects via apoptosis induction. For example, 2-amino-1,4-naphthoquinone-benzamide hybrids (e.g., compound D) demonstrated cytotoxicity in cancer cells through caspase-3 activation and ROS generation . In contrast, the benzoyl group in 2-benzoyl-3-phenyl-1,4-naphthoquinone may reduce direct nucleophilic interactions (e.g., with catalytic cysteine residues) but enhance stability and hydrophobic binding.

- 2-Hydroxy-1,4-naphthoquinone: This derivative acts as a Michael acceptor, forming covalent adducts with enzymes like lymphoid tyrosine phosphatase (LYP) . The benzoyl group in this compound likely diminishes such reactivity but may introduce steric hindrance, affecting target engagement.

Position 3 Substitutions

- 3-Chloro-1,4-naphthoquinone: Chlorine at position 3 enhances electrophilicity and enzyme inhibition. For instance, 3-chloro derivatives showed activity against Leishmania GSK-3, with chlorine critical for target binding . The phenyl group in this compound may provide π-π stacking interactions but reduce electrophilicity compared to chlorine.

Multi-Substituted Derivatives

- 5,8-Dihydroxy-1,4-naphthoquinone: Exhibited 9.8-fold higher SARS-CoV-2 3CLpro inhibition than Vitamin K3, attributed to hydrogen bonding and covalent interactions . The dihydroxy groups contrast with the hydrophobic benzoyl and phenyl groups in this compound, suggesting divergent mechanisms.

- 5-Nitro-1,4-naphthoquinone: Demonstrated catalase inhibition (0.71–0.86%) and antioxidant activity via the CUPRAC method . The nitro group’s electron-withdrawing effect differs from the benzoyl group’s conjugation, which may influence redox cycling and target selectivity.

Structural and Functional Comparison Table

Preparation Methods

Acid-Catalyzed Condensation of o-Acetylphenylacetic Acids

A seminal approach involves the condensation of o-acetylphenylacetic acids with aromatic aldehydes. For example, Barcia et al. demonstrated that reacting o-acetylphenylacetic acid (16a ) with benzaldehyde (7c ) yields α,β-unsaturated intermediates (17a ), which undergo catalytic hydrogenation to form 3-benzyl-2-hydroxy-1,4-naphthoquinones (20a–d ) in 57–72% yields. Adapting this protocol, the benzoyl group could be introduced via acylation of the naphthoquinone core prior to phenyl group incorporation.

Critical parameters include:

Aldol Condensation with Benzaldehyde Derivatives

Alternative routes employ aldol condensation between 1,4-naphthoquinone and benzaldehyde derivatives. While direct condensation is hindered by the electron-deficient quinone ring, pre-functionalization with electron-donating groups (e.g., hydroxyl or methoxy) improves reactivity. For instance, lawsone (2-hydroxy-1,4-naphthoquinone) condenses with benzaldehydes to yield 3-aryl derivatives in 75–85% yields, suggesting that analogous conditions could install the phenyl group at C3 before benzoylation at C2.

Chlorination and Functional Group Interconversion

Friedel-Crafts Acylation for Benzoyl Group Installation

Friedel-Crafts acylation represents a viable pathway for introducing the benzoyl group at C2. Using benzoyl chloride and Lewis acids (e.g., AlCl₃), the electron-deficient quinone ring undergoes electrophilic substitution. However, competitive reactions at C3 necessitate protecting groups or directing agents. For example, pre-installing a phenyl group via Suzuki-Miyaura coupling could direct acylation to C2 through steric effects.

Multi-Step Synthesis via Intermediate Naphthofuranquinones

Cyclization of Methyl o-Acetylbenzoates

Barcia et al. synthesized benzo[b]naphtho[2,3-b]furanquinones via cyclization of methyl o-acetylbenzoates (3a,b ) using bromine and sulfuric acid. Adapting this strategy, methyl 2-benzoyl-3-phenylacetate could cyclize to form the target naphthoquinone.

Reaction conditions:

Hydrogenation of α,β-Unsaturated Ketones

Intermediate α,β-unsaturated ketones (17a–d ) are hydrogenated using Pd/C or Raney nickel to saturate the double bond before oxidation to the quinone. This stepwise approach ensures control over stereochemistry and functional group compatibility.

Purification and Analytical Characterization

Recrystallization Solvent Optimization

The choice of solvent significantly impacts purity and yield. Patent CN100347141C reports that ethanol, toluene, and chlorobenzene achieve >98.5% purity for DCNQ, suggesting these solvents are suitable for recrystallizing 2-benzoyl-3-phenyl-1,4-naphthoquinone.

Spectroscopic Confirmation

- ¹H NMR : Quinone protons resonate at δ 6.8–7.5 ppm, with benzoyl and phenyl groups appearing as multiplet signals between δ 7.2–8.1 ppm.

- IR : Strong carbonyl stretches at 1670–1690 cm⁻¹ confirm the quinone and benzoyl groups.

Q & A

Q. What are the common synthetic routes for 2-Benzoyl-3-phenyl-1,4-naphthoquinone, and how do reaction conditions influence yield?

The synthesis typically involves diazo transfer and oxidation steps. For example, 2-benzyl-1,4-dimethoxynaphthalene can be oxidized using ceric ammonium nitrate to form a quinone intermediate, followed by diazo transfer with tosyl azide to introduce the benzoyl group . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., ceric ammonium nitrate for oxidation) critically affect yield. Lower temperatures (~0–5°C) improve diazo stability, while polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- IR spectroscopy identifies key functional groups: C=O stretches (~1660–1680 cm⁻¹) for quinone and benzoyl groups, and N–H stretches (~3300 cm⁻¹) if amino substituents are present .

- 1H/13C NMR resolves aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 180–190 ppm). For example, the benzoyl group’s carbonyl carbon appears as a distinct singlet .

- LC-MS confirms molecular weight (e.g., [M+H]+ at m/z 327.3) and detects impurities via fragmentation patterns .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

- Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains .

- Zone of Inhibition tests on agar plates to assess bactericidal/fungicidal efficacy. Metal complexes of naphthoquinones often show enhanced activity due to redox cycling .

- Time-kill kinetics to determine if effects are bacteriostatic or bactericidal .

Advanced Research Questions

Q. How do substituents (e.g., benzoyl, phenyl) modulate the chelating properties of this compound with transition metals?

The benzoyl group enhances electron-withdrawing effects, stabilizing metal complexes via resonance. Phenyl groups provide steric bulk, influencing coordination geometry. For instance, Co(II) and Cu(II) complexes exhibit octahedral and square-planar geometries, respectively, confirmed by magnetic susceptibility and UV-Vis spectra (d-d transitions at 500–600 nm) . Redox-active quinone cores enable metal-ligand charge transfer, critical for catalytic applications (e.g., Fenton-like reactions) .

Q. What strategies resolve discrepancies in biological activity data across studies on naphthoquinone derivatives?

- Redox potential measurements (cyclic voltammetry) to correlate activity with electron-accepting capacity. Derivatives with E1/2 values between −0.2 to −0.5 V (vs. Ag/AgCl) show optimal antimicrobial activity .

- Structure-Activity Relationship (SAR) analysis: Bulkier substituents (e.g., benzoyl) improve membrane penetration but may reduce solubility, requiring balance via logP optimization .

- Standardized assay conditions (e.g., consistent inoculum size, pH, and culture medium) to minimize variability .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior. For example, a narrow HOMO-LUMO gap (<3 eV) correlates with strong electron-accepting capacity .

- Molecular docking identifies potential protein targets (e.g., Staphylococcus aureus dihydrofolate reductase) by simulating ligand binding affinities .

- Molecular dynamics models stability of metal complexes in physiological conditions, assessing ligand dissociation rates .

Q. What chromatographic methods effectively purify this compound from reaction mixtures?

- Flash chromatography using silica gel and gradient elution (hexane/ethyl acetate, 4:1 to 1:1) separates polar byproducts .

- HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves isomers. Retention times typically range 8–12 minutes .

- Recrystallization from ethanol/water (7:3) improves purity (>98%) by removing unreacted precursors .

Q. How does the redox behavior of this compound influence its biological interactions?

The quinone core undergoes reversible reduction to semiquinone radicals, generating reactive oxygen species (ROS) via Fenton reactions. This redox cycling disrupts microbial electron transport chains and induces oxidative stress . In Bifidobacterium studies, similar naphthoquinones act as electron shuttles, regenerating NAD+ and altering metabolic end products (e.g., reducing lactate production) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.